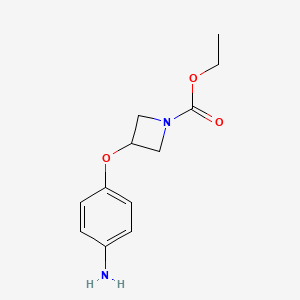

Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate

Description

Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring substituted with a 4-aminophenoxy group at the 3-position and an ethyl ester at the 1-position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-16-12(15)14-7-11(8-14)17-10-5-3-9(13)4-6-10/h3-6,11H,2,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVMCGQLMMULPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered cyclic structure that imparts unique chemical properties. The presence of the 4-aminophenoxy group enhances its interaction with biological targets, potentially influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Hydrogen Bonding : The aminophenoxy group can form hydrogen bonds with the active sites of enzymes, modulating their activity.

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing it to participate in various biochemical pathways.

- Prodrug Characteristics : Its ester form may enhance cellular permeability, converting into active carboxylate forms within cells, thereby increasing its biological efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance:

- Inhibition of STAT3 Activity : Compounds structurally related to ethyl 3-(4-aminophenoxy)azetidine have shown significant inhibition of the STAT3 signaling pathway, crucial for cancer cell survival .

- Cell Viability Assays : In vitro studies demonstrated that derivatives exhibited IC50 values ranging from 3.9 to 6.8 µM against various cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related azetidine compounds have indicated:

- Broad-Spectrum Activity : Compounds with similar scaffolds have been reported to possess antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Case Study 1: Inhibition of Cancer Cell Lines

A study evaluated the efficacy of this compound against breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with an EC50 value of approximately 5 µM. This suggests that the compound effectively inhibits the growth of cancer cells through targeted mechanisms .

Case Study 2: Enzyme Inhibition Assays

In another study focusing on enzyme inhibition, this compound was tested for its ability to inhibit key enzymes involved in metabolic pathways. The compound demonstrated significant inhibition rates, providing insights into its potential as a therapeutic agent in metabolic disorders .

Research Findings Summary Table

Scientific Research Applications

Therapeutic Applications

1.1 Inhibition of Soluble Epoxide Hydrolase

One of the primary applications of Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate is as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxides, which are involved in various physiological processes. Inhibition of sEH has been linked to therapeutic effects in several disease states, including:

- Cardiovascular Diseases : The compound has shown promise in treating conditions such as hypertension and heart failure by modulating the levels of bioactive lipids.

- Neurological Disorders : Its potential in managing neuroinflammation and neurodegenerative diseases has been investigated, suggesting benefits in conditions like Alzheimer's disease.

- Pain Management : Research indicates that the compound may alleviate pain by affecting pain pathways mediated by epoxides .

Case Studies and Research Findings

3.1 Pharmacological Studies

Several studies have explored the pharmacological properties of this compound:

- A study published in Nature demonstrated that derivatives of azetidine compounds, including this compound, showed significant inhibitory activity against sEH, leading to improved vascular function in animal models .

| Study | Findings | Implications |

|---|---|---|

| Nature Study | Inhibition of sEH led to reduced blood pressure and improved vascular health | Potential treatment for hypertension |

| PMC Article | Demonstrated analgesic effects through modulation of pain pathways | Useful in pain management therapies |

3.2 Clinical Trials

Clinical trials are essential for evaluating the safety and efficacy of new compounds. This compound has been included in trials assessing its effectiveness in treating chronic pain and cardiovascular diseases. Preliminary results indicate a favorable safety profile and promising therapeutic outcomes, warranting further investigation into its clinical applications.

Comparison with Similar Compounds

Structural Modifications in Ester Groups

Ethyl vs. tert-Butyl Esters

- Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate: The ethyl ester group is less sterically hindered compared to tert-butyl, making it more susceptible to hydrolysis.

- tert-Butyl 3-(4-aminophenoxy)azetidine-1-carboxylate (QD-6593): The tert-butyl group provides superior stability against enzymatic and chemical degradation due to steric protection, as seen in its synthesis and purification (95% purity via column chromatography) .

Other Ester Derivatives

- tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 497160-14-2) : Incorporates a methoxy-oxoethyl side chain, increasing polarity and hydrogen-bonding capacity. This modification may influence solubility and target binding .

- Methyl 3,3-difluorocyclopentane-1-carboxylate : Fluorination enhances lipophilicity and metabolic stability, a strategy absent in the ethyl/tert-butyl analogs but relevant for comparative drug design .

Substituent Variations on the Azetidine Ring

Aryl Group Modifications

- Yield: 69% via Suzuki coupling .

- tert-Butyl 3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate: The CF3 group increases lipophilicity (logP) and resistance to oxidative metabolism, contrasting with the hydrophilic 4-aminophenoxy group in the target compound .

Functional Group Additions

Polarity and Purification

- This compound: Expected Rf ~0.3–0.4 (similar to tert-butyl analogs), but higher polarity than tert-butyl derivatives due to the smaller ester group.

- tert-Butyl 3-(phenethylamino)azetidine-1-carboxylate (58): Lower yield (35%) due to steric challenges in synthesis, contrasting with the 69% yield of simpler chloroaryl analogs .

Data Tables

Table 2: Impact of Substituents on Properties

| Substituent | Effect on Lipophilicity | Metabolic Stability | Synthetic Complexity |

|---|---|---|---|

| 4-Aminophenoxy (target) | Moderate (hydrophilic) | Moderate | Intermediate |

| 4-Chlorophenyl | High (lipophilic) | High | Low |

| 4-Trifluoromethylphenyl | Very high | Very high | Intermediate |

| Urea linkage | Low | Low | High |

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate generally follows a multi-step synthetic route involving:

- Formation of the azetidine ring or its precursor.

- Introduction of the 4-aminophenoxy substituent via nucleophilic aromatic substitution or coupling reactions.

- Functional group transformations to install the ethyl carboxylate group.

- Protection/deprotection steps to manage the amino functionality when necessary.

Preparation of 3-Phenoxyazetidine Core

A key intermediate in the synthesis is 3-phenoxyazetidine derivatives, which are structurally close to this compound. According to patent EP0131435B1, 3-phenoxyazetidines are prepared by reacting phenols with 1-diphenylmethyl-3-alkanesulphonyloxyazetidines in the presence of an alkali metal base and a phase transfer catalyst such as tetrabutylammonium bromide. This reaction proceeds via nucleophilic substitution on the azetidine ring to introduce the phenoxy group at the 3-position.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Phenol, alkali metal base, tetrabutylammonium bromide (phase transfer catalyst) | Formation of 1-diphenylmethyl-3-phenoxyazetidine precursor |

| 2 | Hydrogen gas, Pd/C catalyst, protic solvent (methanol or ethanol), triethylamine (1-10 wt%) | Hydrogenolysis to remove diphenylmethyl protecting group, stabilizing azetidine ring and preventing dimerization |

| 3 | Isolation of 3-phenoxyazetidine salt by washing with aprotic solvent | Removes diphenylmethane by-product, improves purity |

This method achieves high yields and purity by preventing side reactions such as dimerization through the use of tertiary organic bases during hydrogenolysis.

Esterification to Form Ethyl Carboxylate

The carboxylate ester group is introduced either by esterification of the corresponding carboxylic acid or by using azetidine precursors bearing ester functionalities.

A typical method involves hydrolysis of nitrile or cyano groups followed by esterification:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrolysis | LiOH aqueous solution in MeOH/THF at 40°C | Conversion of cyano group to carboxylic acid intermediate |

| Esterification | EDC·HCl, HOBt, aqueous ammonia in DMF at room temperature | Formation of ethyl carboxylate amide or ester derivatives |

This sequence allows for the installation of the carboxylate group while maintaining the integrity of the azetidine and amino functionalities.

Alternative Route via Azetidine-2-carbonitrile Intermediates

A recent method described in the literature involves the synthesis of optically active azetidine-2-carbonitriles, which can be transformed into substituted azetidines like this compound.

- Starting from chiral 1-arylethylamines, formation of borane complexes stabilizes the azetidine intermediates.

- α-Alkylation with LDA and benzyl bromide introduces substituents at the azetidine ring.

- Subsequent transformations convert the nitrile to the carboxylate ester and introduce the phenoxy substituent.

This method offers advantages in stereoselectivity and access to optically active compounds.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Phenol nucleophilic substitution | Phenol, alkali base, phase transfer catalyst, Pd/C hydrogenolysis, triethylamine | High yield, prevents dimerization, scalable | Requires protecting group removal step |

| Buchwald–Hartwig amination | Pd(OAc)₂, BINAP, Cs₂CO₃, 1,4-dioxane, 80°C | Efficient C–O bond formation, mild conditions | Catalyst cost, ligand sensitivity |

| Esterification via hydrolysis and coupling | LiOH, MeOH/THF, EDC·HCl, HOBt, aqueous ammonia | Versatile, good functional group tolerance | Multi-step, requires careful pH control |

| Chiral azetidine-2-carbonitrile route | Borane complexes, LDA, benzyl bromide, chiral amines | Stereoselective, access to optically active forms | More complex, specialized reagents |

Research Findings and Yields

- The hydrogenolysis step with Pd/C and triethylamine typically yields 3-phenoxyazetidine derivatives in high purity and yield, often exceeding 85% after purification.

- Buchwald–Hartwig coupling reactions provide moderate to high yields (60-80%) of aminophenoxy-substituted azetidines under optimized conditions.

- The α-alkylation of azetidine-2-carbonitrile borane complexes proceeds with high diastereoselectivity and yields around 70% for the desired isomer.

- Esterification and amidation steps using EDC·HCl/HOBt coupling reagents yield the desired carboxylate derivatives in 70-90% yield depending on substrate and reaction time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.